Methyl 6-(bromomethyl)nicotinate
Description
Historical Context and Evolution of Nicotinate (B505614) Chemistry in Research
The story of nicotinate chemistry begins with the discovery of its parent compound, nicotinic acid (niacin or vitamin B3). First synthesized in 1867 through the oxidation of nicotine, its biological significance was not understood until much later. news-medical.net In the early 20th century, researchers like Casimir Funk and Joseph Goldberger were instrumental in linking nicotinic acid to the prevention of pellagra, a nutritional deficiency disease. news-medical.net This discovery spurred further investigation into nicotinic acid and its derivatives.
Over the decades, the focus of nicotinate chemistry has expanded beyond its nutritional role. Scientists began to explore the synthesis and application of various nicotinic acid derivatives in medicinal chemistry and materials science. guidechem.comekb.eg The development of synthetic methods to introduce different functional groups onto the pyridine (B92270) ring has been a key area of research, leading to a vast library of compounds with diverse properties and applications. ekb.eg The evolution of this field has been marked by a growing understanding of how modifications to the nicotinic acid scaffold can influence biological activity and chemical reactivity. biorxiv.orgroyalsocietypublishing.orgnih.govresearchgate.net
Significance of Bromomethyl Functionality in Pyridine-Based Scaffolds
The presence of a bromomethyl group (-CH2Br) on a pyridine ring, as seen in Methyl 6-(bromomethyl)nicotinate, is of paramount importance in organic synthesis. This functionality imparts a high degree of reactivity to the molecule. The bromine atom is an excellent leaving group, making the adjacent methylene (B1212753) carbon highly susceptible to nucleophilic attack. smolecule.comcymitquimica.com This reactivity allows for the facile introduction of a wide variety of functional groups through nucleophilic substitution reactions. smolecule.comcymitquimica.com
This versatility is a cornerstone of its utility. Chemists can readily react this compound with nucleophiles such as amines, thiols, and alkoxides to create new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. This capability is crucial for building the complex molecular frameworks required for modern drug discovery and materials science. The bromomethyl group essentially acts as a handle, allowing for the strategic attachment of other molecular fragments. mdpi.com The reactivity of such benzylic bromides with pyridines and other nucleophiles has been a subject of detailed kinetic and mechanistic studies. rsc.orgresearchgate.netrsc.org
Research Trajectories and Contemporary Relevance in Chemical Science
In contemporary chemical science, this compound continues to be a relevant and widely used intermediate. chemicalbook.com Its application spans various research domains, most notably in medicinal chemistry. It serves as a key starting material for the synthesis of potential therapeutic agents, including those targeting nicotinic acetylcholine (B1216132) receptors and other biologically important molecules.
Current research often involves using this compound as a scaffold to build libraries of new molecules for high-throughput screening in drug discovery programs. guidechem.com For instance, it has been employed in the synthesis of novel heterocyclic compounds with potential applications as enzyme inhibitors. smolecule.com Furthermore, the reactivity of the bromomethyl group is being exploited in the development of new materials with specific electronic or optical properties. smolecule.com Recent studies have also explored its use in the synthesis of photochromic organic salts. bohrium.comresearchgate.net The ongoing exploration of new reactions and applications for this compound underscores its enduring importance in the landscape of modern organic synthesis.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C8H8BrNO2 | chemicalbook.com |
| Molecular Weight | 230.06 g/mol | chemicalbook.com |
| Appearance | Orange Solid | homesunshinepharma.com |
| Boiling Point | 284.9 °C at 760 mmHg | homesunshinepharma.comchemsrc.com |
| Density | ~1.5 g/cm³ | homesunshinepharma.comchemsrc.com |
| Flash Point | 126.1 °C | homesunshinepharma.com |
| Storage Temperature | 2-8°C under inert atmosphere | sigmaaldrich.comchemicalbook.com |
Synthetic Profile of this compound
| Parameter | Details | Reference |
| Starting Material | Methyl 6-methylnicotinate (B8608588) | chemicalbook.com |
| Reagents | N-bromosuccinimide (NBS), Benzoyl peroxide | chemicalbook.com |
| Solvent | Carbon tetrachloride | chemicalbook.com |
| Reaction Condition | Reflux for 6 hours | chemicalbook.com |
| Purification | Chromatography on silica (B1680970) gel | chemicalbook.com |
| Yield | 43% | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-(bromomethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)6-2-3-7(4-9)10-5-6/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQSKJQDKUAART-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10927355 | |
| Record name | Methyl 6-(bromomethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10927355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131803-48-0 | |
| Record name | Methyl 6-(bromomethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10927355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromomethyl-nicotinic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Mechanistic Aspects of Methyl 6 Bromomethyl Nicotinate
Nucleophilic Substitution Reactions at the Bromomethyl Center
The primary reaction pathway for methyl 6-(bromomethyl)nicotinate involves nucleophilic substitution at the electrophilic carbon of the bromomethyl group. The bromine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles.
SN2 Reaction Pathways with Diverse Nucleophiles
Given that the bromomethyl group is a primary halide, its reactions with nucleophiles proceed almost exclusively through the SN2 (Substitution Nucleophilic Bimolecular) mechanism. chemicalnote.commasterorganicchemistry.comyoutube.com This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the bromine atom (backside attack). chemicalnote.commasterorganicchemistry.com This attack leads to a trigonal bipyramidal transition state, culminating in the inversion of stereochemistry at the carbon center and the simultaneous expulsion of the bromide ion. chemicalnote.com
The rate of the SN2 reaction is dependent on the concentration of both the substrate (this compound) and the incoming nucleophile. chemicalnote.comyoutube.com A variety of nucleophiles can be employed to displace the bromide, leading to a diverse array of substituted nicotinic acid derivatives. These include:
N-Nucleophiles: Amines (primary, secondary, and aromatic), azides, and heterocycles like imidazole (B134444) and pyrazole (B372694) react to form the corresponding aminomethyl, azidomethyl, or heterocyclylmethyl derivatives. For instance, reaction with sodium azide (B81097) provides methyl 6-(azidomethyl)nicotinate, a precursor for synthesizing amines or triazoles. oakwoodchemical.combldpharm.com
O-Nucleophiles: Alkoxides, phenoxides, and carboxylates react to form ethers and esters, respectively. For example, reaction with sodium methoxide (B1231860) would yield methyl 6-(methoxymethyl)nicotinate.
S-Nucleophiles: Thiolates and thiourea (B124793) are effective nucleophiles, leading to the formation of thioethers and isothiouronium salts, which can be further hydrolyzed to thiols.
The following table provides representative examples of SN2 reactions with this compound, illustrating the versatility of this substrate in forming new carbon-heteroatom bonds.
| Nucleophile (Nu⁻) | Reagent Example | Product Structure | Product Name |
| Azide | Sodium Azide (NaN₃) | Methyl 6-(azidomethyl)nicotinate | |
| Cyanide | Sodium Cyanide (NaCN) | Methyl 6-(cyanomethyl)nicotinate | |
| Hydroxide | Sodium Hydroxide (NaOH) | Methyl 6-(hydroxymethyl)nicotinate | |
| Phenoxide | Sodium Phenoxide (NaOPh) | Methyl 6-(phenoxymethyl)nicotinate | |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Methyl 6-(phenylthiomethyl)nicotinate | |
| Amine | Pyrrolidine | Methyl 6-(pyrrolidin-1-ylmethyl)nicotinate |
Note: The product structures are illustrative and require specific synthesis and characterization for confirmation.
Influence of Steric and Electronic Factors on Reactivity
The rate of SN2 reactions is highly sensitive to both steric and electronic effects.
Steric Factors: The bromomethyl group of this compound is sterically unhindered, being a primary halide. This lack of steric hindrance around the reaction center allows for easy access by incoming nucleophiles, greatly favoring the SN2 pathway over competing mechanisms. masterorganicchemistry.comyoutube.com Tertiary halides, in contrast, are too sterically hindered for the backside attack required for SN2 reactions. youtube.com
Electronic Factors: The electronic nature of the pyridine (B92270) ring plays a crucial role in the reactivity of the bromomethyl group. The pyridine ring is an electron-withdrawing system due to the higher electronegativity of the nitrogen atom compared to carbon. This inductive effect deactivates the ring towards electrophilic substitution but influences the adjacent reactive center. The electron-withdrawing nature of the pyridine ring and the methyl ester group can stabilize the partial negative charge that develops on the leaving group in the SN2 transition state, thereby accelerating the reaction. This is analogous to the enhanced reactivity of α-halo ketones and other benzylic halides bearing electron-withdrawing substituents.
Exploration of Competing Elimination Reactions
Elimination reactions, specifically the E2 (Elimination Bimolecular) mechanism, can compete with SN2 reactions. libretexts.org The E2 mechanism involves the abstraction of a proton from a carbon adjacent (β-position) to the carbon bearing the leaving group by a base, leading to the formation of a double bond. libretexts.org
However, for primary halides like this compound, the SN2 reaction is generally the dominant pathway, especially with good nucleophiles that are not excessively basic. libretexts.org E2 elimination becomes more competitive under specific conditions:
Use of a strong, sterically hindered base: Bulky bases, such as potassium tert-butoxide, are poor nucleophiles due to steric hindrance but are effective at removing protons, thus favoring the E2 pathway.
Increased temperature: Higher reaction temperatures generally favor elimination over substitution.
In the case of this compound, there are no β-hydrogens on the pyridine ring itself. The only potentially abstractable protons are on the methyl group of the ester, which are not in a favorable position for a standard E2 elimination to form a stable alkene. Therefore, competing elimination reactions are generally not a significant concern under typical nucleophilic substitution conditions.
Radical Reactions Involving the Bromomethyl Group
In addition to heterolytic cleavage in nucleophilic substitution, the carbon-bromine bond in this compound can undergo homolytic cleavage to generate radical intermediates.
Homolytic Cleavage and Radical Intermediate Formation
Homolytic cleavage of the C-Br bond results in the formation of a pyridyl-stabilized carbon radical and a bromine radical. This process typically requires energy input in the form of heat or light, or the use of a radical initiator. The synthesis of this compound itself often proceeds via a radical mechanism, where methyl 6-methylnicotinate (B8608588) is treated with a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN. This indicates the relative stability of the resulting benzylic-type radical intermediate.
The stability of the methyl 6-(methoxycarbonyl)pyridin-2-ylmethyl radical can be attributed to resonance delocalization of the unpaired electron into the pyridine ring system. This stabilization facilitates its formation and allows it to participate in subsequent radical reactions.
Applications in Polymerization and Material Science
The ability of the bromomethyl group to act as a radical precursor makes this compound a potential candidate for applications in polymer chemistry and material science.
Polymerization: Benzylic halides are well-established initiators for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). cmu.eduwikipedia.org In ATRP, a transition metal complex (commonly copper-based) reversibly activates and deactivates the dormant polymer chain end (the C-Br bond), allowing for the controlled growth of polymer chains with predetermined molecular weights and low polydispersity. wikipedia.org this compound could serve as an effective ATRP initiator, enabling the synthesis of well-defined polymers where each chain would possess a nicotinic acid derivative at one end. This terminal functional group could then be used for further modification or for imparting specific properties to the polymer.
Material Science: The reactive nature of the bromomethyl group allows for the covalent attachment of this molecule to various surfaces, which can then be used to modify the properties of materials. This process, known as surface-initiated polymerization, involves immobilizing the initiator on a substrate (e.g., silica (B1680970), gold, or polymer films). scribd.com Subsequent polymerization from the surface results in a dense layer of polymer chains, known as a "polymer brush." scribd.comnih.gov Using this compound as a surface-anchored initiator would allow for the growth of polymer brushes, creating surfaces with tailored properties such as wettability, biocompatibility, or specific binding capabilities due to the presence of the pyridine functionality.
Coordination Chemistry and Metal-Catalyzed Transformations
The reactivity of this compound is significantly influenced by the electronic properties of the pyridine ring and the presence of multiple functional groups. These features allow it to participate in a variety of metal-catalyzed reactions, either by acting as a ligand or as a substrate for cross-coupling and functionalization reactions.
Ligand Properties of the Nicotinate (B505614) Moiety
The nicotinate portion of this compound possesses coordination sites that allow it to act as a ligand in organometallic chemistry. The pyridine nitrogen atom and the carboxylate oxygen atoms can all coordinate with metal centers. researchgate.net Nicotinic acid and its derivatives, such as methyl nicotinate, can exhibit various bonding modes, including monodentate, bidentate, and tridentate coordination. researchgate.net
In the monodentate mode, the nicotinate ligand typically coordinates to a metal center through the pyridyl nitrogen atom. researchgate.net Bidentate and tridentate coordination involves the carboxyl group, which can bridge two metal centers. researchgate.net The specific coordination mode is influenced by factors such as the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.
The coordination of the nicotinate moiety can influence the reactivity of the molecule. For instance, coordination to a metal center can alter the electron density of the pyridine ring, thereby affecting its susceptibility to nucleophilic or electrophilic attack.
Furthermore, the pyridine nitrogen can be oxidized to form a pyridine-N-oxide. wikipedia.orgottokemi.com Pyridine-N-oxides are themselves effective ligands, coordinating to metal ions through the oxygen atom. wikipedia.org This modification can be used to tune the electronic properties of the ligand and influence the outcome of subsequent reactions. wikipedia.org
Cross-Coupling Reactions (e.g., Sonogashira Coupling)
The bromomethyl group and the pyridine ring of this compound are amenable to various cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a notable example. wikipedia.orgorganic-chemistry.org This reaction is widely used in the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.orgnih.gov
While direct Sonogashira coupling on the bromomethyl group is not typical, the pyridine ring can be functionalized with a halide, making it a suitable substrate. The reaction is generally carried out under mild conditions, often at room temperature and in the presence of a mild base. wikipedia.org
The general mechanism for the Sonogashira coupling involves two catalytic cycles: a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl or vinyl halide, while the copper co-catalyst activates the terminal alkyne.
Table 1: Key Features of the Sonogashira Coupling Reaction
| Feature | Description |
| Catalysts | Palladium complex (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) |
| Reactants | Terminal alkyne and an aryl or vinyl halide |
| Base | Amine base (e.g., triethylamine (B128534), diethylamine) |
| Solvent | Typically an amine that also serves as the base, or other solvents like DMF or ether |
| Conditions | Mild, often at room temperature |
Recent advancements have led to the development of copper-free Sonogashira coupling protocols, which can be advantageous in certain synthetic applications. organic-chemistry.orgnih.gov
Metal-Mediated Functionalization at the Pyridine Nitrogen
The nitrogen atom of the pyridine ring in this compound is a site for functionalization. Metal-mediated reactions can be employed to introduce various substituents at this position. nih.gov For instance, N-alkylation can occur, leading to the formation of pyridinium (B92312) salts.
The nitrogen atom of the pyridine ring can coordinate with transition metals, which can inhibit certain catalytic reactions. nih.gov However, this coordination can also be exploited to direct functionalization to other positions on the ring. The use of specific ligands can modulate the coordination of the metal catalyst to the pyridine nitrogen, thereby influencing the regioselectivity of the reaction. nih.gov
Furthermore, the formation of N-methylnicotinate, also known as trigonelline, is a naturally occurring process in various plants. nih.govebi.ac.uk This N-methylation is catalyzed by S-adenosyl-l-methionine-dependent N-methyltransferases. nih.gov
Dimerization Mechanisms and Side Reactions during Synthesis and Derivatization
The synthesis and subsequent reactions of this compound can be complicated by the formation of undesired byproducts, most notably dimers. Understanding the mechanisms of these side reactions is crucial for optimizing reaction conditions and maximizing the yield of the desired product.
Investigation of Dimerization Pathways
The bromomethyl group of this compound is structurally similar to a benzylic halide. Benzylic halides are known to undergo reductive dimerization to form symmetrical bibenzyls. organic-chemistry.org This type of reaction can be mediated by various reagents, including sodium dispersion. organic-chemistry.org
The dimerization can also proceed through radical intermediates. researchgate.net For example, photoredox-mediated disproportionation of organozinc reagents derived from benzyl (B1604629) halides can lead to the formation of dimers. researchgate.net In the context of this compound, similar radical pathways could be operative under certain reaction conditions, leading to the formation of a dimeric species.
Another potential pathway for dimerization involves the reaction of two molecules of this compound, where one acts as an electrophile and the other, after a transformation, acts as a nucleophile. This can be particularly relevant during synthesis or when the compound is subjected to basic conditions.
Strategies for Minimizing Undesired Byproducts
Several strategies can be employed to minimize the formation of dimers and other byproducts during the synthesis and derivatization of this compound.
Control of Reaction Conditions: Temperature, reaction time, and the concentration of reactants can all influence the rate of side reactions. Careful optimization of these parameters is essential. For instance, in the synthesis of related nicotinate derivatives, elevated temperatures can lead to the formation of di-nicotinic acid byproducts. environmentclearance.nic.in
Choice of Reagents and Catalysts: The selection of appropriate reagents and catalysts can significantly impact the outcome of a reaction. For example, in rhodium-catalyzed syntheses of pyridine derivatives, the use of electron-deficient phosphite (B83602) ligands can suppress the dimerization of terminal alkynes. nih.gov
Purification Techniques: After the reaction is complete, effective purification methods are necessary to remove any dimeric byproducts. Column chromatography is a common technique used for this purpose. chemicalbook.com In some cases, washing the crude product with appropriate solvents can also be effective. organic-chemistry.org
Table 2: Strategies to Minimize Dimerization
| Strategy | Approach |
| Reaction Condition Optimization | Control temperature, reaction time, and reactant concentrations. |
| Reagent and Catalyst Selection | Utilize reagents and catalysts that favor the desired reaction pathway and suppress side reactions. |
| Purification Methods | Employ techniques such as column chromatography or selective washing to remove byproducts. |
By carefully considering these factors, it is possible to minimize the formation of dimers and other undesired byproducts, leading to a more efficient and cleaner synthesis of this compound and its derivatives.
Impact of Base Choice on Reaction Outcome and Purification in Reactions of this compound
The selection of a base is a critical parameter in the nucleophilic substitution reactions of this compound, profoundly influencing the reaction's outcome, yield, and the ease of subsequent purification. The reactivity of the bromomethyl group makes it susceptible to substitution by a wide range of nucleophiles, and the choice of base dictates the efficiency of this process by modulating the nucleophilicity of the reacting partner and influencing potential side reactions. The optimal base is contingent upon several factors, including the pKa of the nucleophile, the solvent system, and the desired reaction kinetics.
Influence of Base Strength and Type on Reaction Efficiency
The primary role of the base in these reactions is to deprotonate the nucleophile, thereby increasing its electron density and enhancing its reactivity towards the electrophilic carbon of the bromomethyl group. The choice between an organic base, such as triethylamine (Et₃N), and an inorganic base, like potassium carbonate (K₂CO₃) or sodium hydride (NaH), can lead to significantly different results.
Inorganic Bases:
Potassium Carbonate (K₂CO₃): A moderately strong inorganic base, K₂CO₃ is frequently employed in the alkylation of phenols and heterocyles with this compound. Its heterogeneous nature in many organic solvents can be advantageous, simplifying its removal during workup through simple filtration. However, its lower basicity compared to hydrides may necessitate higher reaction temperatures or longer reaction times to achieve complete conversion. In the case of less acidic nucleophiles, K₂CO₃ might not be sufficiently strong to generate the nucleophile in high concentration, leading to sluggish or incomplete reactions.
Sodium Hydride (NaH): As a strong, non-nucleophilic base, NaH is highly effective for deprotonating a wide range of nucleophiles, including alcohols and less acidic N-heterocycles. Its irreversible deprotonation drives the reaction towards product formation. However, its high reactivity requires careful handling under anhydrous conditions to prevent quenching by moisture. A significant drawback of using NaH is the generation of hydrogen gas, which requires appropriate safety precautions. The resulting sodium salts of the nucleophile are often highly soluble in polar aprotic solvents like DMF or THF, leading to a homogeneous reaction mixture and potentially faster reaction rates.
Organic Bases:
Triethylamine (Et₃N): This tertiary amine is a common organic base used to scavenge the HBr byproduct formed during the substitution reaction, particularly when the nucleophile is an amine. While it is strong enough to deprotonate protonated amines, its basicity is generally insufficient to deprotonate alcohols or phenols to a significant extent. The formation of triethylammonium (B8662869) bromide salt, which can sometimes be challenging to completely remove from the reaction mixture, is a key consideration during purification.
The following table summarizes the general characteristics and impact of these bases on the reaction of this compound with a generic nucleophile (Nu-H).
| Base | Type | Strength | Solubility (Common Solvents) | Key Considerations |
| Potassium Carbonate (K₂CO₃) | Inorganic | Moderate | Generally insoluble | Heterogeneous reaction, easy removal, may require higher temperatures. |
| Sodium Hydride (NaH) | Inorganic | Strong | Insoluble (base itself) | Requires anhydrous conditions, generates H₂, irreversible deprotonation. |
| Triethylamine (Et₃N) | Organic | Weak/Moderate | Soluble | Acts as an acid scavenger, formation of soluble salt byproduct. |
Impact on Product Distribution and Side Reactions
The choice of base can also influence the regioselectivity and the formation of byproducts. In reactions with ambident nucleophiles (molecules with more than one potential nucleophilic site), the base can affect the site of alkylation. For instance, in the alkylation of certain heterocyclic systems, a stronger base might favor N-alkylation over O-alkylation due to the generation of a harder nucleophile.
Furthermore, the strength of the base can impact the stability of the starting material and the product. The ester functionality in this compound is susceptible to hydrolysis under strongly basic conditions, especially in the presence of water. While this is less of a concern with a base like K₂CO₃ in an aprotic solvent, the use of stronger bases in protic solvents could lead to the formation of the corresponding carboxylic acid as a byproduct.
Influence on Purification Strategies
The selection of the base has direct consequences for the purification of the final product.
Reactions with Potassium Carbonate: The primary advantage of using K₂CO₃ is the ease of its removal. Being a solid, it can be filtered off after the reaction is complete. The subsequent workup typically involves an aqueous extraction to remove any remaining inorganic salts.
Reactions with Sodium Hydride: The workup for reactions involving NaH requires a careful quenching step to destroy any unreacted hydride. This is typically done by the slow addition of a proton source like water or ethanol. The resulting inorganic salts are then removed by aqueous extraction.
Reactions with Triethylamine: The purification of products from reactions using Et₃N can be more complex due to the formation of triethylammonium bromide. This salt can have some solubility in organic solvents, making its complete removal by simple extraction challenging. In such cases, column chromatography is often necessary to achieve high purity. The volatility of triethylamine itself also needs to be considered during solvent removal steps.
The following table outlines the general impact of the base choice on the purification process.
| Base Used | Primary Byproduct | Workup/Purification Challenges | Recommended Purification Strategy |
| Potassium Carbonate (K₂CO₃) | Inorganic salts | Generally straightforward. | Filtration followed by aqueous extraction. |
| Sodium Hydride (NaH) | Inorganic salts | Requires careful quenching of excess hydride. | Quenching followed by aqueous extraction. |
| Triethylamine (Et₃N) | Triethylammonium bromide | Salt can be soluble in organic solvents. | Aqueous extraction, may require column chromatography for high purity. |
Building Block in Heterocyclic Synthesis
The pyridine core of this compound serves as a foundational element in the synthesis of numerous fused heterocyclic systems. These structures are of significant interest in medicinal chemistry and materials science due to their diverse biological and photophysical properties.
Pyridazines: The synthesis of pyridazine (B1198779) derivatives, which are six-membered rings containing two adjacent nitrogen atoms, can be achieved through various synthetic routes. wikipedia.org These compounds are recognized as versatile pharmacophores. nih.gov While direct synthesis from this compound is not explicitly detailed in the provided search results, the general synthesis of pyridazines often involves the condensation of 1,4-dicarbonyl compounds with hydrazine. wikipedia.org The reactivity of the bromomethyl group in this compound could potentially be exploited to form a 1,4-dicarbonyl precursor, which could then be cyclized to a pyridazine.
Pyridopyrimidines: These fused heterocyclic systems are formed by the fusion of a pyridine and a pyrimidine (B1678525) ring. mdpi.com They are considered privileged scaffolds in drug discovery. mdpi.com The synthesis of novel pyridopyrimidine derivatives has been described, starting from precursors that could potentially be derived from nicotinic acid derivatives. nih.gov
Pyrano[4,3-b]pyridines: The synthesis of pyrano[4,3-b]pyridine derivatives has been reported through various methods. One approach involves the intramolecular cyclization of nicotinic acid derivatives. metu.edu.tr
The following table summarizes the types of fused pyridine systems that can be synthesized and the general synthetic strategies.
| Fused Pyridine System | General Synthetic Strategy |
| Pyridazines | Condensation of 1,4-dicarbonyl compounds with hydrazines. wikipedia.org |
| Pyridopyrimidines | Cyclization reactions starting from substituted nicotinonitriles. nih.gov |
| Pyrano[4,3-b]pyridines | Intramolecular cyclization of nicotinic acid derivatives. metu.edu.tr |
The synthesis of pyridine-fused 6- and 7-membered heterocycles is an area of significant interest due to the pharmacological importance of these compounds. metu.edu.tr Methodologies for constructing these systems often involve intramolecular cyclization reactions of appropriately substituted pyridine precursors. metu.edu.tr The functional groups present in this compound provide convenient handles for elaboration into substrates suitable for such cyclizations.
As a versatile building block, this compound plays a crucial role in the construction of multi-ring systems. nih.gov The ability to introduce various functional groups through reactions at the bromomethyl and ester positions allows for the sequential addition of rings, leading to complex molecular frameworks. nih.gov Aromatic ring structures, such as the pyridine core of this compound, are frequently used in the development of new drugs.
Derivatization for Advanced Chemical Probes and Ligands
The reactivity of this compound also lends itself to the synthesis of specialized molecules such as chemical probes and ligands for metal catalysts. These applications leverage the ability to introduce specific functionalities that can interact with biological targets or participate in catalytic cycles.
The Arbuzov reaction is a widely used method for the formation of a carbon-phosphorus bond, leading to the synthesis of phosphonates. wikipedia.orgmdpi.com This reaction involves the treatment of an alkyl halide with a trialkyl phosphite. organic-chemistry.org this compound, being a primary alkyl halide, is an excellent substrate for the Arbuzov reaction. youtube.com The resulting phosphonate (B1237965) ester can then be used in subsequent reactions.
The general mechanism of the Arbuzov reaction is as follows:
Nucleophilic attack of the phosphite on the alkyl halide to form a phosphonium (B103445) salt intermediate. wikipedia.org
Dealkylation of the phosphonium salt by the displaced halide ion to yield the final phosphonate ester. organic-chemistry.org
The reaction can be represented by the following equation: R-X + P(OR')₃ → R-P(O)(OR')₂ + R'-X
This table outlines the key components of the Arbuzov reaction.
| Reactant 1 | Reactant 2 | Product |
| Alkyl Halide (e.g., this compound) | Trialkyl Phosphite | Alkyl Phosphonate |
The phosphonate esters synthesized via the Arbuzov reaction are key reagents in the Horner-Wadsworth-Emmons (HWE) reaction. chem-station.com The HWE reaction is a powerful tool for the stereoselective synthesis of alkenes, particularly favoring the formation of (E)-alkenes. wikipedia.orgnrochemistry.com It involves the reaction of a phosphonate carbanion with an aldehyde or ketone. wikipedia.org
The reaction proceeds through the following steps:
Deprotonation of the phosphonate ester to form a stabilized carbanion. wikipedia.org
Nucleophilic addition of the carbanion to the carbonyl compound. wikipedia.org
Formation of an oxaphosphetane intermediate. youtube.com
Elimination to give the alkene and a water-soluble phosphate (B84403) byproduct. wikipedia.org
By reacting the phosphonate derived from this compound with various aldehydes or ketones, extended conjugated systems incorporating the pyridine ring can be constructed. These conjugated systems are of interest for their potential applications in materials science and as fluorescent probes. The Still-Gennari modification of the HWE reaction allows for the synthesis of (Z)-olefins with high stereoselectivity. youtube.com
The Versatility of this compound in Complex Chemical Synthesis
Introduction
This compound, a halogenated pyridine derivative, serves as a versatile and valuable building block in the synthesis of a wide array of complex organic molecules. Its unique structure, featuring a reactive bromomethyl group and a nicotinate ester moiety, allows for a diverse range of chemical transformations. This reactivity makes it a key intermediate in the construction of various functionalized nicotinates, nitrogenous heterocycles, and other specific organic compounds with potential applications in medicinal chemistry and materials science. This article explores the utility of this compound in several key synthetic applications, highlighting its role in the introduction of azido-functionalized nicotinates, the formation of ether linkages, N-alkylation reactions, and the synthesis of hydroxamic acids.
Advanced Research Avenues and Future Directions
Catalyst Development for Enhanced Selectivity and Yield in Synthesis
The synthesis of Methyl 6-(bromomethyl)nicotinate and its precursors is an area of active research, with a significant focus on catalyst development to improve efficiency, selectivity, and yield. The primary synthesis involves the radical bromination of Methyl 6-methylnicotinate (B8608588). nih.gov In this key step, radical initiators like 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) or dibenzoyl peroxide are crucial catalysts that facilitate the selective bromination of the methyl group. nih.govacs.org
Research into the synthesis of the precursor, Methyl 6-methylnicotinate, also highlights catalytic advancements. The esterification of nicotinic acid derivatives is often catalyzed by acids. acs.org More advanced and greener methods are emerging, such as the use of solid bifunctional catalysts like Molybdenum Oxide on a Silica (B1680970) support (MoO3/SiO2), which can replace traditional homogeneous catalysts like sulfuric acid. researchgate.net For more complex transformations involving the nicotinate (B505614) core, sophisticated catalyst systems are being developed. For instance, rhodium catalysts paired with specific phosphine (B1218219) ligands (e.g., BINAP, Bobphos) have been shown to control the regioselective addition of nucleophiles to the pyridine (B92270) ring of nicotinate salts, allowing for precise functionalization at different positions. rsc.org
| Catalyst System | Reaction Type | Purpose | Reference |
| AIBN / Dibenzoyl Peroxide | Radical Bromination | Selective bromination of the methyl group to form the target compound. | nih.govacs.org |
| MoO3/SiO2 | Esterification | Greener synthesis of the precursor, Methyl nicotinate. | researchgate.net |
| Rh/BINAP, Rh/Bobphos | Nucleophilic Addition | Catalyst-controlled regioselective functionalization of the pyridine ring. | rsc.org |
| EDCI / DMAP | Esterification | Catalyzes the formation of ester linkages in derivative synthesis. | lcms.cz |
Green Chemistry Approaches for Sustainable Production
The principles of green chemistry are increasingly influencing the production of chemical intermediates like this compound. A major focus is on replacing hazardous reagents and processes with more environmentally benign alternatives. The industrial production of nicotinic acid, a related compound, has historically relied on strong oxidants like nitric acid, which can produce greenhouse gases as by-products. researchgate.net
Modern approaches are shifting towards catalytic air oxidation of picoline derivatives, which represents a much greener state-of-the-art process. mdpi.com This methodology avoids harsh oxidants and reduces harmful emissions. Further green advancements include the use of reusable solid catalysts, such as the MoO3/SiO2 system for esterification, which minimizes waste compared to single-use acid catalysts. researchgate.net The choice of solvent is another critical factor; traditional syntheses have employed solvents like carbon tetrachloride, which is now heavily restricted. acs.org Future sustainable production will necessitate the adoption of greener solvents and the development of solvent-free reaction conditions where possible.
Integration into Flow Chemistry Systems for Continuous Synthesis
Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including enhanced safety, better process control, improved yield, and easier scalability. nih.gov The synthesis of this compound, particularly the radical bromination step, is an ideal candidate for integration into flow chemistry systems. Radical brominations can be highly exothermic and difficult to control in large batches, but flow reactors with their high surface-area-to-volume ratio allow for superior temperature management, minimizing the risk of runaway reactions and the formation of impurities like di-brominated products. nih.govrsc.org
Photochemical bromination in flow reactors, using N-bromosuccinimide (NBS) and light as an initiator, has been shown to be highly efficient, reducing reaction times from hours to minutes. acs.orgacs.org This approach offers precise control over reaction time, which is crucial for preventing over-bromination. nih.gov Furthermore, hazardous reagents like molecular bromine can be generated in situ within the flow system and immediately consumed, eliminating the risks associated with their storage and transport. flowphotochem.eu The development of continuous-flow platforms for synthesizing nicotinamide (B372718) derivatives from methyl nicotinate has already demonstrated significant increases in product yield and shorter reaction times compared to batch processes. researchgate.net
| Flow Chemistry Advantage | Application to Synthesis | Reference |
| Enhanced Safety | In-situ generation of hazardous reagents; superior heat management prevents runaway reactions. | rsc.orgflowphotochem.eu |
| Improved Selectivity | Precise control of residence time minimizes formation of over-brominated by-products. | nih.govacs.org |
| Increased Efficiency | Reaction times can be shortened from hours to minutes, increasing throughput. | acs.orgacs.org |
| Scalability | Numbering-up approaches allow for production scaling from lab to industrial quantities. | nih.gov |
Exploration of Novel Reaction Pathways and Transformations
This compound is a versatile chemical handle for a wide range of transformations beyond its immediate use. The reactive bromomethyl group is an excellent electrophile for nucleophilic substitution reactions, allowing for the introduction of various functional groups by reacting with amines, thiols, or alkoxides. This reactivity is fundamental to its role as a building block.
More advanced transformations are also being explored. The compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex carbon-carbon bonds. Additionally, researchers are investigating novel catalyst-controlled reactions that functionalize the pyridine ring itself. By activating the nicotinate as a pyridinium (B92312) salt, it's possible to achieve regioselective addition of nucleophiles, such as aryl boron reagents, to the C2, C4, or C6 positions of the ring, a feat that is difficult to accomplish with traditional methods. rsc.org This catalyst-driven approach opens pathways to a vast array of previously inaccessible substituted dihydropyridines, which are themselves valuable synthetic intermediates. rsc.org
Advanced Applications in Materials Science and Engineering
The utility of this compound extends into the realm of materials science, where it serves as a functional building block for advanced materials. Its bifunctional nature—a pyridine ring that can act as a ligand and a reactive bromomethyl group for polymerization or grafting—makes it a candidate for creating complex macromolecular structures.
It is listed as a product for creating materials such as Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs), as well as materials for solar cells and polymers. nih.gov The pyridine-carboxylic acid motif is a common component in photoactive materials. For instance, related organic salts derived from methyl nicotinate have been explored for their photochromic properties, where UV exposure induces color changes. The underlying mechanism involves electron transfer and is highly dependent on supramolecular interactions within the crystal structure. By incorporating this compound into larger structures, researchers can design novel materials with tailored electronic and optical functionalities for applications in smart devices and sensors.
Drug Discovery and Development Methodologies
Synthesis of Histone Deacetylase (HDAC) Inhibitors
A significant application of this compound in drug discovery is its use as a key intermediate in the synthesis of Histone Deacetylase (HDAC) inhibitors. rsc.orgresearchgate.net HDACs are a class of enzymes that play a crucial role in gene expression regulation, and their inhibition is a major target for therapies in oncology and neurology. rsc.orgresearchgate.net
Specifically, this compound is used in the synthesis of selective inhibitors of HDAC6, an enzyme primarily located in the cytoplasm. researchgate.net In a typical synthesis, the bromomethyl group undergoes nucleophilic substitution with another molecule, forming the core structure of the inhibitor. For example, it can be reacted with a compound like 5H-dibenzo[b,f]azepine to build the cap group of the final HDAC inhibitor. Research has led to the development of novel HDAC6 inhibitors with improved selectivity and potency for potential use in treating disorders like Charcot-Marie-Tooth disease. rsc.org The development of these molecules involves comparing their efficacy in inhibiting HDAC6 versus other HDAC isoforms to ensure high selectivity, which is crucial for minimizing off-target effects. researchgate.net
| Compound Type | Target | Role of this compound | Reference |
| Bicyclic-Capped Inhibitors | HDAC6 | Key building block for forming the inhibitor structure. | rsc.org |
| Hydroxamate-based Inhibitors | HDAC6 | Serves as a precursor in multi-step synthesis. | researchgate.net |
| Heterocyclic Inhibitors | HDAC6 | Reactant used to build the core heterocyclic scaffold. |
Development of Antisickling Agents
This compound serves as a crucial intermediate in the synthesis of novel antisickling agents. nih.govresearchgate.net Sickle cell disease is a genetic disorder characterized by the polymerization of sickle hemoglobin (HbS) under low-oxygen conditions, leading to red blood cell deformation, vaso-occlusion, and severe pain. nih.gov One therapeutic strategy involves the development of aromatic aldehydes that increase the oxygen affinity of hemoglobin, thereby stabilizing its relaxed state and preventing polymerization. nih.govnih.gov
In this context, this compound is utilized in the synthesis of aromatic aldehydes bearing pyridinylmethoxy-methyl esters. nih.gov The synthesis involves a radical-catalyzed Wohl-Ziegler bromination of a methyl-substituted pyridylmethyl ester to yield the bromomethyl intermediate, this compound. nih.gov This intermediate is then used to form an ether linkage with a phenolic oxygen of a substituted benzaldehyde (B42025), such as 2-hydroxy-5-methoxybenzaldehyde (B1199172) or 2,6-dihydroxybenzaldehyde, through Williamson's synthesis. nih.gov
The introduction of the methyl ester group, facilitated by the use of this compound, is intended to create more potent interactions with the αF-helix of hemoglobin. nih.gov This can potentially enhance both oxygen-dependent and oxygen-independent antisickling activities. nih.gov Studies have shown that compounds synthesized using this approach exhibit enhanced hemoglobin modification, increased hemoglobin-oxygen affinity, and improved inhibition of sickling in vitro. nih.gov
Table 1: Role of this compound in Antisickling Agent Synthesis
| Step | Description | Key Reagents | Reference |
|---|---|---|---|
| 1. Bromination | Radical-catalyzed Wohl-Ziegler bromination of a methyl-substituted pyridylmethyl ester. | N-Bromosuccinimide (NBS), 2,2′-azobis(2-methylpropionitrile) (AIBN) | nih.gov |
| 2. Ether Synthesis | Williamson's synthesis to form an ether linkage with a substituted benzaldehyde. | This compound, Substituted benzaldehyde (e.g., 2-hydroxy-5-methoxybenzaldehyde) | nih.gov |
Modulation of Pharmacokinetic and Pharmacodynamic Properties through Derivatization
The chemical structure of this compound makes it a valuable scaffold for derivatization to modulate the pharmacokinetic (PK) and pharmacodynamic (PD) properties of potential drug candidates. nih.govchemicalbook.com The ester and bromomethyl groups are reactive sites that allow for the introduction of various functional groups, which can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
For instance, in the development of antisickling agents, the methyl ester moiety of derivatives synthesized from this compound is a key feature. nih.gov Concerns about the potential hydrolysis of this ester to the corresponding carboxylic acid, which could alter the compound's PK/PD properties, have been investigated. nih.gov Stability studies of representative compounds in buffer and whole blood have shown limited hydrolysis, suggesting that the methyl ester form is relatively stable under physiological conditions. nih.gov This stability is crucial for maintaining the desired pharmacological effect. nih.gov
Furthermore, derivatization can be used to improve properties such as solubility and membrane permeability. The strategic modification of the pyridine ring or the ester group can lead to compounds with enhanced bioavailability and a more favorable in vivo profile. acs.org
Design of Chemical Probes for Biological Systems
This compound and its derivatives have potential applications in the design of chemical probes for studying biological systems. chemimpex.comresearchgate.net The reactive bromomethyl group allows for the covalent attachment of the nicotinate scaffold to biological macromolecules, such as proteins or enzymes. smolecule.com This can be used to label and identify specific targets, or to modulate their function.
One area of interest is the development of fluorescent probes. By coupling this compound with a fluorescent dye, it is possible to create molecules that can be used for biological imaging. chemimpex.com These probes can help visualize cellular processes and the localization of specific proteins within cells. chemimpex.com
Additionally, the interaction of nicotinate derivatives with biological systems has been explored in the context of photochromic organic salts. researchgate.netbohrium.com Studies on salts prepared from 3,6-bis(bromomethyl)durene and methyl nicotinate have shown that these compounds can exhibit color changes upon UV exposure, a phenomenon driven by photoinduced electron transfer. researchgate.netbohrium.com This property could be harnessed to develop light-sensitive probes for studying electron transfer processes in biological systems. bohrium.com
Aminocarboxymuconate Semialdehyde Decarboxylase (ACMSD) Inhibitors
Aminocarboxymuconate semialdehyde decarboxylase (ACMSD) is a key enzyme in the de novo synthesis pathway of nicotinamide adenine (B156593) dinucleotide (NAD+). nih.gov Inhibition of ACMSD has emerged as a potential therapeutic strategy for conditions associated with depleted NAD+ levels, such as metabolic dysfunction-associated steatotic liver disease (MASLD) and steatohepatitis (MASH). nih.gov
While direct research linking this compound to ACMSD inhibition is not extensively documented, its structural features make it a relevant starting material for the synthesis of potential ACMSD inhibitors. The nicotinic acid core is a fundamental component of NAD+. Therefore, derivatives of this compound could be designed to mimic portions of the NAD+ structure or its precursors, potentially leading to competitive or allosteric inhibition of ACMSD.
The synthesis of various substituted nicotinic acid derivatives is a well-established field, and the reactivity of the bromomethyl group in this compound allows for the introduction of diverse functionalities that could interact with the active site of ACMSD. mdpi.com For example, the bromomethyl group can be converted to other functional groups, such as amines or thiols, which could form key interactions with the enzyme. Further research is needed to explore the potential of this compound-derived compounds as ACMSD inhibitors. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Hemoglobin |
| 2-hydroxy-5-methoxybenzaldehyde |
| 2,6-dihydroxybenzaldehyde |
| N-Bromosuccinimide |
| 2,2′-azobis(2-methylpropionitrile) |
| 3,6-bis(bromomethyl)durene |
| Aminocarboxymuconate semialdehyde decarboxylase |
| Nicotinamide adenine dinucleotide |
Q & A
Q. What synthetic methodologies are reported for Methyl 6-(bromomethyl)nicotinate, and what are their yields?
this compound is typically synthesized via bromination of methyl 6-(hydroxymethyl)nicotinate. A common procedure involves reacting the hydroxylmethyl precursor with a brominating agent (e.g., PBr₃ or HBr/AcOH) under anhydrous conditions. For example, a published protocol achieved a 66% yield using DMSO as a solvent, with purification via column chromatography . Alternative routes include direct functionalization of nicotinate esters, though yields may vary depending on reaction optimization. Key intermediates like methyl 6-(hydroxymethyl)nicotinate can be synthesized from dimethyl 2,5-pyridinedicarboxylate with a 94% yield, as described in precursor synthesis workflows .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
Structural confirmation relies on ¹H NMR , ¹³C NMR , and mass spectrometry . Key NMR signals include:
- ¹H NMR (DMSO-d₆) : δ 9.16 (d, J = 1.56 Hz, 1H, pyridine-H), 8.30 (dd, J = 8.12, 2.2 Hz, 1H), 7.53 (dd, J = 8.12, 0.48 Hz, 1H), 4.58 (s, 2H, CH₂Br), 3.96 (s, 3H, OCH₃) .
- ESI-MS : m/z 229.98 [M + H]⁺ .
Purity is often verified via combustion analysis (>95% purity) or HPLC .
Q. What safety protocols are recommended for handling this compound?
Due to its brominated alkyl chain, the compound is a potential irritant and should be handled under inert conditions (e.g., nitrogen atmosphere). Key safety measures include:
- Use of PPE (gloves, goggles, lab coat).
- Immediate washing with soap/water upon skin contact.
- Avoidance of heat/open flames to prevent decomposition .
Waste disposal should follow institutional guidelines for halogenated organics.
Advanced Research Questions
Q. How can reaction parameters be modified to mitigate byproduct formation during synthesis?
Byproduct formation (e.g., di-brominated species or ester hydrolysis) can be minimized by:
- Controlling stoichiometry : Limiting brominating agents to 1.1–1.3 equivalents reduces over-bromination .
- Temperature modulation : Reactions performed at 0–5°C suppress side reactions .
- Purification optimization : Aqueous washes (critical for polar byproduct removal) and silica gel chromatography improve purity without requiring advanced techniques .
Q. What strategies enable functionalization of this compound into bioactive derivatives?
The bromomethyl group serves as a versatile handle for nucleophilic substitution or cross-coupling reactions:
- Amination : React with amines (e.g., Staudinger reduction of azides) to yield aminomethyl derivatives, as demonstrated in the synthesis of Methyl 6-(aminomethyl)nicotinate hydrochloride (99% yield) .
- Suzuki coupling : Palladium-catalyzed coupling with boronic acids introduces aryl/heteroaryl groups for drug discovery applications .
- Thioether formation : Reaction with thiols generates sulfides, useful in probing enzyme inhibition (e.g., histone deacetylase inhibitors) .
Q. How can discrepancies in NMR data be resolved when characterizing derivatives?
Discrepancies (e.g., unexpected splitting or integration ratios) often arise from:
- Solvent effects : Deuterated solvents (CD₃OD vs. DMSO-d₆) shift peaks slightly; always report solvent conditions .
- Dynamic processes : Rotameric equilibria in esters can split signals. Variable-temperature NMR or 2D techniques (COSY, HSQC) clarify assignments .
- Impurity contributions : Compare with literature spectra (e.g., NIST Chemistry WebBook) and validate via high-resolution MS .
Q. What analytical methods are suitable for assessing purity in complex reaction mixtures?
- LC-MS : Combines separation with mass confirmation, ideal for detecting trace byproducts.
- Combustion analysis : Validates elemental composition (>95% purity threshold) .
- DSC/TGA : Thermal stability profiles identify decomposition points, critical for storage optimization .
Methodological Considerations
- Synthesis Optimization : Use design of experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst) .
- Data Reproducibility : Report reaction conditions in detail (e.g., "anhydrous DCM" vs. "DCM") to enable replication .
- Ethical Data Reporting : Disclose conflicting spectral data and provide raw files in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
